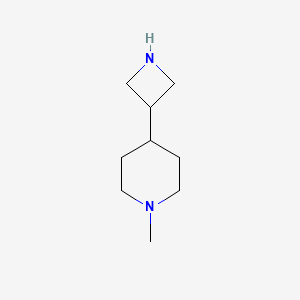

4-(Azetidin-3-yl)-1-methylpiperidine

Description

Significance of Nitrogen-Containing Saturated Heterocycles in Drug Discovery

Nitrogen-containing saturated heterocycles (N-SHs) are fundamental building blocks in the design of therapeutic agents. Their prevalence is remarkable, with statistical analyses revealing that approximately 60% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-based heterocyclic core. The significance of these structures can be attributed to several key factors. Their three-dimensional, non-planar geometry allows for precise spatial orientation of functional groups, enabling better complementarity with the binding sites of biological targets like proteins and nucleic acids.

Furthermore, the presence of nitrogen atoms introduces basic centers that can be protonated at physiological pH. This characteristic is crucial for modulating aqueous solubility and for forming key hydrogen bonds or ionic interactions with target macromolecules, which often dictate binding affinity and selectivity. Saturated heterocycles also offer a rich diversity of stereoisomers, providing opportunities to refine pharmacological profiles and reduce off-target effects. Compared to their aromatic counterparts, saturated systems often lead to improved metabolic stability and lower toxicity, making them highly desirable in lead optimization campaigns.

Role of Azetidine (B1206935) Rings as Pharmacological Tools and Bioisosteric Replacements

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from being a synthetic curiosity to a valuable scaffold in medicinal chemistry. nih.gov Despite the inherent ring strain, azetidines exhibit satisfactory chemical stability and molecular rigidity. nih.gov This conformational constraint is a powerful tool for medicinal chemists, as it can lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its intended target. smolecule.com

One of the most impactful applications of the azetidine moiety is its use as a bioisostere. cambridgemedchemconsulting.com A bioisostere is a chemical group that can replace another group in a drug molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic or pharmacodynamic properties. cambridgemedchemconsulting.com The azetidine ring has been successfully employed as a bioisosteric replacement for larger, more flexible rings like pyrrolidine (B122466) and piperidine (B6355638), or for functional groups such as gem-dimethyl or tert-butyl groups. smolecule.com This substitution can lead to improved solubility, reduced lipophilicity, and altered metabolic pathways. For example, replacing a piperidine ring with an azetidine-containing scaffold can block common metabolic routes like N-dealkylation and oxidation, enhancing the drug's half-life. smolecule.com

Therapeutic Relevance of Piperidine Derivatives in Bioactive Compounds

The piperidine ring, a six-membered N-SH, is one of the most ubiquitous scaffolds in pharmaceuticals and natural products. nih.gov Its derivatives are found in more than twenty different classes of drugs, highlighting its immense therapeutic versatility. nih.gov The conformational flexibility of the piperidine ring, primarily its ability to adopt a stable chair conformation, allows it to serve as an excellent scaffold for presenting substituents in well-defined axial and equatorial orientations.

The therapeutic applications of piperidine-containing compounds span a wide range of diseases. They are core components of powerful analgesics (e.g., fentanyl), antipsychotics (e.g., haloperidol), antihistamines (e.g., loratadine), and treatments for Alzheimer's disease (e.g., donepezil). The basic nitrogen atom of the piperidine ring is often a key pharmacophoric feature, engaging in critical interactions with receptors and enzymes. The vast body of research on piperidine chemistry provides a solid foundation for the synthesis of highly functionalized and diverse derivatives, making it a cornerstone of modern medicinal chemistry. nih.gov

Overview of the 4-(Azetidin-3-yl)-1-methylpiperidine Scaffold in Contemporary Chemical Biology Research

The compound this compound represents a sophisticated molecular architecture that merges the properties of both azetidine and piperidine rings. While extensive research on this specific N-methylated derivative is not widely documented in public literature, the strategic importance of its underlying scaffold, 4-(azetidin-3-yl)piperidine (B13525328), is well-established. smolecule.com

The parent scaffold is recognized for its value in central nervous system (CNS) drug development, where it has been shown to be a component of molecules that can cross the blood-brain barrier and engage with neurological targets. smolecule.com It is frequently used as a bioisosteric replacement for piperazine (B1678402), offering a similar nitrogen-to-nitrogen distance but with different conformational and electronic properties. smolecule.com The fusion of the rigid azetidine with the flexible piperidine creates a unique three-dimensional structure that can be exploited to optimize ligand-receptor interactions. smolecule.com

The introduction of a methyl group onto the piperidine nitrogen to form this compound alters the molecule's physicochemical properties. The N-methylation increases the compound's basicity (pKa) and can influence its lipophilicity and metabolic stability. In drug design, such a modification is often explored to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile, or to enhance its binding affinity by occupying a specific hydrophobic pocket within a target protein. Given the proven utility of the core azetidinyl-piperidine structure in areas like serotonergic receptor modulation and enzyme inhibition, the 1-methyl derivative stands as a promising, albeit underexplored, building block for developing novel chemical probes and therapeutic candidates. smolecule.com

Chemical Compound Information

Below are the key identifiers for the primary compound discussed in this article.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1511174-81-4 |

| Molecular Formula | C₉H₁₈N₂ |

| Molecular Weight | 154.25 g/mol |

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2 |

|---|---|

Molecular Weight |

154.25 g/mol |

IUPAC Name |

4-(azetidin-3-yl)-1-methylpiperidine |

InChI |

InChI=1S/C9H18N2/c1-11-4-2-8(3-5-11)9-6-10-7-9/h8-10H,2-7H2,1H3 |

InChI Key |

UKSWQFCIJVSPCN-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2CNC2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies and Lead Optimization of 4 Azetidin 3 Yl 1 Methylpiperidine Scaffolds

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of compounds derived from the 4-(azetidin-3-yl)-1-methylpiperidine scaffold is intricately linked to the nature and position of various substituents. Researchers have methodically investigated these relationships to understand how modifications to the azetidine (B1206935) and piperidine (B6355638) rings, as well as the N-methyl group, influence interactions with biological targets.

Modifications to the azetidine ring of the this compound scaffold can significantly alter a compound's affinity for its target receptor and its subsequent functional activity. The rigid structure of the azetidine ring provides a distinct conformational constraint that can enhance selectivity for specific receptor subtypes. smolecule.com

SAR studies have shown that the conformational restriction imposed by the azetidine ring can influence the biological activity of molecules. nih.gov For instance, in the context of serotonergic receptor modulation, the positioning of the azetidine ring relative to the piperidine component is critical for maintaining activity. smolecule.com The introduction of substituents on the azetidine ring can further refine the interaction with the target, potentially leading to increased potency and selectivity. The constrained nature of the azetidine ring can also contribute to improved metabolic stability by preventing common metabolic pathways such as nitrogen-dealkylation and oxidation. smolecule.com

| Modification | Effect on Biological Activity | Reference |

| Introduction of Azetidine Ring | Provides conformational rigidity, potentially enhancing selectivity. | smolecule.com |

| Altering Azetidine Position | Crucial for maintaining serotonergic activity. | smolecule.com |

| Azetidine Ring Itself | Can improve metabolic stability. | smolecule.com |

Substitutions on the piperidine ring of this compound derivatives are a key strategy for modulating their pharmacological profile. ajchem-a.com The piperidine moiety's flexible nature allows it to adopt various conformations, which can be influenced by the presence of substituents. journalagent.com These modifications can directly impact how the molecule binds to its biological target. clinmedkaz.org

For example, the addition of methyl groups to the piperidine ring has been used to explore the topology of sigma(1) receptor binding sites. nih.gov In a study of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives, a 4-methyl substituent on the piperidine ring resulted in the most potent sigma(1) ligand, while a 3,3-dimethyl substitution yielded the most selective compound. nih.gov These findings highlight the importance of the position and nature of piperidine ring substituents in achieving desired affinity and selectivity profiles. The optimization of serotonergic activity has also involved systematic modifications of substituents on the piperidine ring. smolecule.com

| Piperidine Ring Substitution | Observed Effect | Target/Context | Reference |

| 4-Methyl | Most potent ligand | Sigma(1) receptor | nih.gov |

| 3,3-Dimethyl | Most selective ligand | Sigma(1) receptor | nih.gov |

| General Substitutions | Modulation of serotonergic activity | Serotonergic receptors | smolecule.com |

The N-methyl group on the piperidine ring plays a significant role in the biological activity of this compound derivatives. This small alkyl group can influence a compound's potency, selectivity, and pharmacokinetic properties.

In studies of various piperidine-containing compounds, the presence and position of a methyl group have been shown to be critical for activity. For instance, in a series of analgesics, a compound with an N-methyl group on the piperidine nucleus demonstrated significant activity. journalagent.com This suggests that the N-methyl group can be crucial for effective interaction with the target receptor. The synthesis of methyl-substituted spirocyclic piperidine-azetidine systems has been developed to allow for further functionalization, indicating the importance of exploring substitutions at this position. nih.gov

Rational Design Principles for Lead Optimization

Rational drug design, which leverages an understanding of the drug target and SAR, is a powerful approach for optimizing lead compounds. mdpi.com For derivatives of this compound, this involves strategies like bioisosteric replacement and scaffold hopping to improve their drug-like properties.

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.com The 4-(azetidin-3-yl)piperidine (B13525328) scaffold itself can be considered a bioisostere of piperazine (B1678402) and related diamines. blumberginstitute.org The azetidine component serves as an effective mimic of pyrrolidine (B122466) and piperidine systems, offering similar pharmacophoric properties with distinct conformational constraints. smolecule.com

| Original Scaffold/Group | Bioisosteric Replacement | Outcome | Reference |

| Spiro-oxindole piperidine | 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | Maintained activity, improved metabolic stability | smolecule.com |

| Piperidine/Pyrrolidine | Azetidine | Similar pharmacophoric properties, distinct conformational constraints | smolecule.com |

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify new molecular backbones (scaffolds) that can serve as effective replacements for a known active compound's core structure. bhsai.orgnih.gov This approach is used to discover novel chemotypes with improved properties such as potency, selectivity, or pharmacokinetics, while maintaining the essential binding interactions with the target. bhsai.org

In the context of this compound derivatives, scaffold hopping can be employed to move away from the parent scaffold to explore new chemical space. researchgate.net This could involve replacing the piperidine-azetidine core with other bicyclic or spirocyclic systems that maintain a similar three-dimensional arrangement of key functional groups. The goal is to identify novel scaffolds that may offer advantages in terms of synthetic accessibility, intellectual property, or biological properties. dundee.ac.uk For example, a scaffold morphing approach from a cyclopropyl (B3062369) carboxamide led to the identification of potent 3-azetidine urea (B33335) NAMPT inhibitors. nih.gov

Multi-Parameter Optimization in Drug Discovery Campaigns

In the context of drug discovery campaigns involving scaffolds similar to this compound, such as other azetidine derivatives, MPO plays a pivotal role in the transition from an initial "hit" or "lead" compound to a preclinical candidate. These campaigns typically involve iterative cycles of design, synthesis, and testing, where data from various assays are integrated to inform the next round of chemical modifications.

A key aspect of MPO is the use of scoring functions or desirability indices to rank compounds based on a holistic assessment of their properties. These tools allow medicinal chemists to weigh the importance of different parameters and make more informed decisions. For instance, in the early stages of lead optimization, potency and selectivity might be prioritized, while in later stages, properties related to in vivo efficacy and safety become more critical.

A representative example of a multi-parameter optimization campaign can be seen in the development of antagonists for the G-protein coupled receptor FFA2 (Free Fatty Acid Receptor 2). In this campaign, an initial hit compound containing an azetidine core was identified. While it showed some activity, it suffered from suboptimal ADME properties. The subsequent lead optimization effort focused on balancing potency with improved pharmacokinetic parameters through systematic structural modifications.

The research team systematically explored the structure-activity relationships around the azetidine core, making targeted modifications to different parts of the molecule. These modifications were designed to improve not only the interaction with the FFA2 receptor but also properties like metabolic stability and permeability. The data from these studies were then used to build a multi-parameter optimization model to guide further design efforts.

Below is a data table illustrating the type of multi-parameter optimization that is typically conducted in such a drug discovery campaign. The data presented is representative and modeled on similar lead optimization efforts for azetidine-containing compounds.

| Compound | R1 Group | R2 Group | FFA2 Potency (IC50, nM) | Metabolic Stability (t½ in human liver microsomes, min) | Permeability (Papp, 10⁻⁶ cm/s) | MPO Score |

| Lead 1 | H | Phenyl | 500 | 15 | 2.5 | 0.3 |

| Analog 1a | Methyl | Phenyl | 250 | 20 | 3.0 | 0.5 |

| Analog 1b | H | 4-Chlorophenyl | 150 | 12 | 2.8 | 0.4 |

| Analog 1c | Methyl | 4-Chlorophenyl | 75 | 35 | 4.5 | 0.7 |

| Analog 1d | H | 2-Fluorophenyl | 400 | 25 | 3.2 | 0.4 |

| Optimized Lead 2 | Ethyl | 4-Methoxyphenyl | 25 | 60 | 8.0 | 0.9 |

Biological Activity and Target Interaction Mechanisms of 4 Azetidin 3 Yl 1 Methylpiperidine and Its Derivatives

In Vitro Receptor Binding and Functional Assays

In vitro receptor binding and functional assays are crucial for characterizing the interaction of a ligand with its target receptor. These assays provide quantitative data on a compound's affinity, selectivity, and functional effect (e.g., agonist or antagonist).

The affinity of a ligand for a receptor is a measure of how tightly it binds. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Selectivity refers to a compound's ability to bind to a specific receptor subtype over others. High selectivity is a desirable trait in drug candidates as it can minimize off-target effects.

Derivatives of the core piperidine (B6355638) structure have been extensively studied to quantify their affinity and selectivity for various receptors. For instance, a series of 3,3-dimethylpiperidine (B75641) derivatives were evaluated for their binding affinity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov Some of these compounds demonstrated exceptionally high affinity for the σ₁ receptor, with Kᵢ values in the nanomolar range, alongside good selectivity over the σ₂ receptor. nih.gov Similarly, research into 4-N-linked-heterocyclic piperidine derivatives identified compounds with high affinity for human dopamine (B1211576) D4 receptors (Kᵢ = 5.2 nM) and over 300-fold selectivity against D2 and D3 receptors. nih.gov In another study, piperidine-based compounds showed high affinity for the sigma-1 receptor (S1R), with Kᵢ values as low as 3.2 nM, comparable to the reference compound haloperidol. nih.gov

The following table summarizes the binding affinities of representative piperidine derivatives for their respective targets.

| Compound Class | Target Receptor | Kᵢ (nM) | Selectivity |

| 3,3-Dimethylpiperidine Derivative | Sigma-1 (σ₁) | 0.14 - 0.38 | Good vs. σ₂ |

| 4-N-linked-heterocyclic piperidine | Dopamine D4 | 5.2 | >300-fold vs. D2/D3 |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 (S1R) | 3.2 | - |

| 4-Oxypiperidine Derivative (ADS031) | Histamine (B1213489) H₃ | 12.5 | - |

This table is for illustrative purposes and includes data for various piperidine derivatives to demonstrate the quantification of ligand affinity.

Competitive binding assays are a common method for determining the affinity of a test compound for a receptor. nih.gov In this technique, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor source (e.g., cell membranes). The unlabeled test compound is then added in increasing concentrations, and its ability to displace the radiolabeled ligand is measured. The concentration of the test compound that displaces 50% of the bound radiolabeled ligand is its IC₅₀ value.

This methodology is widely applicable and has been used to assess neutralizing antibodies against biotherapeutics. nih.govnih.gov While cell-based functional bioassays are often preferred for evaluating neutralizing antibodies, competitive ligand-binding (CLB) assays can be a suitable alternative, sometimes offering better sensitivity, lower variability, and reduced matrix interference. nih.govnih.gov The general protocol involves incubating the receptor, a known radioligand (like ³H-pentazocine for sigma receptors), and the test compound. nih.gov The amount of radioactivity bound to the receptor is then measured to determine the extent of displacement. nih.gov

Enzyme Inhibition Studies and Mechanism Elucidation

Beyond receptor binding, derivatives of the azetidine (B1206935) and piperidine scaffolds are frequently investigated for their potential to inhibit enzymes, a common mechanism of action for many drugs.

Studies have shown that azetidine derivatives can exhibit potent bactericidal activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. The mechanism appears to involve the inhibition of late-stage mycolic acid biosynthesis, a critical process for the mycobacterial cell envelope. acs.org Some of these compounds were also tested for their inhibitory effects on cytochrome P450 (CYP450) enzymes, with findings showing no significant inhibition of CYP1A2 and only minimal inhibition of CYP2C9. acs.org

Piperidinone derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.net Several compounds in one series showed inhibitory activity in the micromolar range, with one derivative exhibiting an IC₅₀ value of 12.55 µM against AChE. researchgate.net Similarly, certain 4-oxypiperidine ethers were designed as dual-target ligands, demonstrating nanomolar affinity for the histamine H₃ receptor and micromolar inhibitory activity against AChE (IC₅₀ = 1.537 µM). nih.gov Furthermore, azetidine-piperazine di-amides have been identified as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). nih.gov

The table below presents IC₅₀ values for various piperidine and azetidine derivatives against different enzymes.

| Compound Class | Target Enzyme | IC₅₀ (µM) |

| 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase (AChE) | 12.55 |

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase (BuChE) | 17.28 |

| 4-Oxypiperidine Derivative (ADS031) | Acetylcholinesterase (AChE) | 1.537 |

| Azetidine-piperazine di-amide (6g) | Monoacylglycerol Lipase (MAGL) | Potent (specific value not stated) |

This table is for illustrative purposes and includes data for various piperidine and azetidine derivatives to demonstrate enzyme inhibition.

Investigation of Drug-Target Interactions at a Molecular Level

Understanding how a drug molecule interacts with its biological target at the atomic level is crucial for rational drug design and optimization. This is achieved through a combination of computational and experimental techniques.

Computational methods have become indispensable in the drug discovery process for predicting and analyzing drug-target interactions (DTIs). nih.gov These in silico approaches can narrow down the search for potential drug candidates, thereby saving significant time and resources compared to traditional wet-lab experiments. nih.gov

Chemogenomic approaches utilize information from both the chemical space of ligands and the genomic space of targets to predict interactions. nih.gov Methodologies are diverse and include machine learning, structure-based methods, and systems pharmacology models. mdpi.comnih.gov These techniques can be used to identify potential on-target and off-target interactions, helping to predict a drug's efficacy and potential side effects early in the development pipeline. nih.gov By integrating various data types, such as chemical structures, protein sequences, and bioactivity data, these computational tools can build predictive models to screen large compound libraries for potential hits against a specific target. mdpi.com

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. rjptonline.org These studies provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

For example, docking studies on piperidine/piperazine-based compounds were used to analyze the binding mode of a potent S1R agonist. nih.gov The analysis, supported by molecular dynamics simulations, revealed crucial amino acid residues within the receptor's binding pocket that interact with the ligand. nih.gov In another study, docking was used to explore the binding mode of (4-piperidinyl)-piperazine inhibitors inside the active site of acetyl-CoA carboxylase (ACC). researchgate.net Similarly, for novel azetidin-2-one (B1220530) derivatives, docking studies were performed to evaluate their binding within the epidermal growth factor receptor (EGFR) tyrosine kinase domain, identifying compounds with satisfactory binding contacts. researchgate.net These computational analyses help to explain the structure-activity relationships (SAR) observed in experimental assays and guide the design of new derivatives with improved potency and selectivity. researchgate.netnih.gov

Preclinical Pharmacological Evaluation Methodologies

The preclinical assessment of compounds like 4-(Azetidin-3-yl)-1-methylpiperidine and its analogues aims to characterize their pharmacological profile before they can be considered for clinical development. This involves a tiered approach, starting with high-throughput in vitro assays and progressing to more complex in vivo models to understand the compound's effects in a living system.

The initial screening of this compound derivatives often begins with a battery of in vitro assays to determine their activity at various biological targets. Given the structural motifs present in the molecule, these compounds are frequently evaluated for their effects on central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) and enzymes. For instance, the azetidin-3-yl-piperidine scaffold is a component of molecules designed as modulators of metabotropic glutamate (B1630785) receptors and serotonergic receptors.

In Vitro Screening:

Receptor Binding Assays: These assays are used to determine the affinity of the compounds for specific receptors. For example, if the target is a muscarinic acetylcholine (B1216132) receptor, radioligand binding assays using a known radiolabeled antagonist can be employed to measure the displacement by the test compound.

Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target. For compounds targeting GPCRs like the M1 muscarinic receptor, a common assay is the calcium mobilization assay in cells engineered to express the receptor. This assay detects increases in intracellular calcium, a downstream signaling event of M1 receptor activation. Positive allosteric modulators (PAMs) are evaluated for their ability to enhance the response to an agonist like acetylcholine. nih.govsmolecule.com

Enzyme Inhibition Assays: If the compound is designed as an enzyme inhibitor, its potency is determined using in vitro enzyme activity assays. For example, derivatives of 4-(azetidin-3-yl)piperidine (B13525328) have been investigated as monoacylglycerol lipase (MAGL) inhibitors.

The following interactive table summarizes representative in vitro data for a hypothetical derivative of this compound being evaluated as an M1 muscarinic receptor PAM.

| Assay Type | Target | Parameter | Value |

| Calcium Mobilization | Human M1 Receptor | PAM EC50 | 250 nM |

| Calcium Mobilization | Human M1 Receptor | Agonist EC50 | > 30 µM |

| Radioligand Binding | Human M1 Receptor | Ki | 150 nM |

| Selectivity Panel | M2, M3, M4, M5 Receptors | Fold Selectivity | > 100-fold |

In Vivo Screening:

Following promising in vitro results, compounds are advanced to in vivo screening to assess their pharmacological effects and pharmacokinetic properties in animal models.

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key parameters include brain-to-plasma ratio, which is crucial for CNS-targeted drugs. smolecule.com

Pharmacodynamic Studies: These studies evaluate the biological and therapeutic effects of the compound in living animals. For cognitive enhancers targeting the M1 receptor, models such as the novel object recognition test in rodents are commonly used to assess improvements in memory and cognition. nih.gov

Behavioral Assessments: In vivo screening also includes careful observation for any potential adverse effects. For M1 receptor modulators, this can include monitoring for cholinergic side effects or convulsive behavior at high doses. nih.gov

The table below provides an example of in vivo data for a hypothetical derivative.

| Study Type | Animal Model | Parameter | Result |

| Pharmacokinetics | Rat | Brain-to-Plasma Ratio | 1.5 |

| Pharmacodynamics | Mouse (Novel Object Recognition) | Reversal of Scopolamine-Induced Deficit | Effective at 10 mg/kg |

| Behavioral Safety | Mouse | Convulsion Threshold | > 50 mg/kg |

Radiotracers play a pivotal role in modern drug development by enabling the non-invasive visualization and quantification of drug-target interactions in living organisms, a technique known as positron emission tomography (PET). For CNS drugs, PET studies can confirm that the drug candidate reaches its intended target in the brain at clinically relevant doses.

To conduct a PET study, a derivative of this compound would first need to be radiolabeled with a positron-emitting isotope, such as carbon-11 (B1219553) (11C) or fluorine-18 (B77423) (18F). The development of a suitable radiotracer requires that the labeled compound retains high affinity and selectivity for its target.

Once a radiotracer is developed, it can be used in several ways:

Receptor Occupancy Studies: These studies are performed to determine the percentage of the target receptor that is bound by the drug at various doses. This is crucial for understanding the dose-response relationship in vivo and for selecting appropriate doses for clinical trials. The study typically involves administering the radiotracer to animals that have been pre-treated with varying doses of the non-radiolabeled drug. The reduction in the radiotracer's binding to the target is then measured to calculate receptor occupancy.

Biodistribution Studies: These studies use the radiotracer to determine the distribution of the compound throughout the body over time. For CNS drugs, it is important to demonstrate good brain penetration and appropriate distribution in brain regions known to express the target.

The following table illustrates hypothetical data from a PET study using a radiolabeled derivative of this compound.

| Study Type | Radiotracer | Animal Model | Key Finding |

| Receptor Occupancy | [18F]Derivative-X | Non-human Primate | 50% receptor occupancy at 1 mg/kg plasma concentration |

| Biodistribution | [18F]Derivative-X | Rat | High uptake in cortex and hippocampus, low peripheral exposure |

Metabolic Stability and Pharmacokinetic Considerations in Preclinical Development of Azetidine Piperidine Compounds

In Vitro Drug Metabolism Studies

Initial assessment of a compound's metabolic liabilities is typically performed using in vitro systems that model the metabolic processes of the liver. youtube.com These studies are crucial for identifying potential "metabolic soft spots" early in the drug discovery process, allowing for rapid feedback to medicinal chemistry teams. researchgate.net

The metabolic stability of a new chemical entity is a primary determinant of its in vivo half-life and oral bioavailability. Liver microsomal stability assays are a standard in vitro method used to predict the metabolic stability of a molecule concerning oxidation and reduction reactions in the liver. youtube.com These assays involve incubating the compound with liver microsomes, which contain the cytochrome P450 (CYP450) enzymes that are often the main drivers of hepatic metabolism. youtube.com The stability is typically assessed in microsomes from various species, including human (HLM), rat (RLM), and mouse (MLM), to understand potential species differences in metabolism. youtube.comnih.gov

The primary output of these assays is the intrinsic clearance (CLint), which quantifies the rate of metabolism. youtube.com This value, along with the compound's half-life (t½) in the incubation, provides a quantitative measure of its metabolic stability. nih.gov Compounds with high intrinsic clearance are often rapidly metabolized in vivo, leading to a short duration of action. For azetidine-piperidine scaffolds, the stability can be influenced by substituents on either ring. For instance, modifications to piperidine-containing compounds have been shown to significantly improve metabolic stability in rat liver microsomes. nih.gov

Table 1: Illustrative Metabolic Stability Data for Piperidine-Based Compounds in Human Liver Microsomes (HLM)

| Compound ID | Structural Moiety | t½ (min) | CLint (µL/min/mg protein) |

|---|---|---|---|

| Compound A | N-Methylpiperidine | 35 | 45 |

| Compound B | Piperidine (B6355638) (N-H) | >60 | <15 |

| Compound C | 4-Aryl-Piperidine | 22 | 71 |

This table presents representative data for analogous compounds to illustrate typical outputs of microsomal stability assays. Data is conceptual and based on findings reported for similar heterocyclic compounds. researchgate.netresearchgate.net

Identifying the primary routes of metabolism and the resulting metabolites is essential for understanding a compound's disposition and potential for forming active or reactive metabolites. nih.govnih.gov For a molecule like 4-(Azetidin-3-yl)-1-methylpiperidine, several metabolic pathways are plausible based on its structure.

Alicyclic amines, including piperidines, are subject to several biotransformations. nih.gov A predominant pathway for N-alkylated piperidines is N-dealkylation, a reaction often catalyzed by CYP3A4, one of the major P450 isoforms. nih.govacs.org In the case of this compound, this would lead to the N-demethylated metabolite, 4-(azetidin-3-yl)piperidine (B13525328). Other potential metabolic routes for the piperidine ring include oxidation at the carbon alpha to the nitrogen, leading to lactam formation. nih.gov

The azetidine (B1206935) ring, due to its inherent ring strain, may also be susceptible to metabolic transformation. nih.gov While often incorporated to improve pharmacokinetic properties, strained rings can undergo metabolic ring-opening, potentially via reaction with glutathione. nih.gov

Table 2: Potential Major Metabolites of this compound

| Metabolite | Proposed Metabolic Pathway |

|---|---|

| 4-(Azetidin-3-yl)piperidine | N-dealkylation of the piperidine nitrogen |

| 1-Methylpiperidin-4-yl-azetidin-2-one | Oxidation of the azetidine ring |

| 4-(Azetidin-3-yl)-1-methylpiperidin-2-one | Oxidation of the piperidine ring (α-carbon) |

Preclinical In Vivo Disposition and Metabolism

Following in vitro characterization, preclinical in vivo studies are conducted in animal models to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in a complete biological system. mdpi.com

Mass balance studies are the definitive method for determining the routes and rates of elimination of a drug and its metabolites. bioivt.com These studies typically involve administering a radiolabeled version of the compound (e.g., with ¹⁴C) to animal models such as rats or dogs. nih.govcidara.com Over a set period, excreta (urine and feces), and sometimes expired air, are collected to measure the amount of radioactivity eliminated. bioivt.comfrontiersin.org

The primary goal is to achieve a high recovery of the administered radioactive dose, which confirms that all major elimination pathways have been identified. nih.gov These studies clarify whether the renal (urine) or fecal (biliary and/or unabsorbed drug) route is the primary pathway of excretion. cidara.com For many compounds, fecal excretion is the main route of elimination in preclinical species. cidara.com

Table 3: Representative Mass Balance Data in Rats Following a Single Oral Dose of a Radiolabeled Compound

| Matrix | % of Administered Radioactivity Recovered (0-72h) |

|---|---|

| Urine | 22.5% |

| Feces | 68.0% |

| Cage Wash | 3.5% |

| Total Recovery | 94.0% |

This table provides illustrative data based on typical outcomes of mass balance studies in rats. cidara.comfrontiersin.org

To complement the mass balance data, biological samples such as plasma, urine, and feces from in vivo studies are analyzed to identify the structures of the metabolites. nih.gov This process, often called metabolite profiling, confirms whether the metabolic pathways observed in vitro are also relevant in vivo. researchgate.net The analysis helps to create a complete picture of the drug's biotransformation and to identify any major circulating metabolites in the bloodstream. nih.gov Regulatory guidance often emphasizes the need to evaluate the safety of any human metabolites that are present at concentrations greater than 10% of the total drug-related components. nih.gov

Implications of Metabolism for Compound Optimization

A thorough understanding of a compound's metabolic profile is not merely an academic exercise; it directly informs strategies for lead optimization in drug discovery. nih.gov If a compound like this compound is found to have metabolic liabilities, such as excessively rapid clearance, medicinal chemists can implement rational design strategies to improve its properties. nih.gov

For example, if N-dealkylation is identified as a major clearance pathway leading to a short half-life, chemists might explore replacing the N-methyl group with other alkyl groups (e.g., ethyl, isopropyl) or small cyclic groups to sterically hinder the action of CYP enzymes. If oxidation on one of the heterocyclic rings is a problem, a common strategy is to introduce a "metabolic blocker," such as a fluorine atom, at the site of metabolism. nih.gov Furthermore, exploring bioisosteric replacements for the piperidine or azetidine rings can sometimes lead to compounds with improved metabolic stability while retaining desired biological activity. researchgate.net The goal is to modulate the structure to slow down the rate of metabolism, thereby improving key pharmacokinetic parameters like half-life and oral bioavailability, ultimately leading to a more viable drug candidate.

Computational Chemistry and Cheminformatics Approaches in 4 Azetidin 3 Yl 1 Methylpiperidine Research

In Silico Library Design and Virtual Screening

The journey of designing novel drugs often begins with the creation of a virtual library, a large collection of digital molecules that can be computationally assessed for potential biological activity. Starting with a core structure like 4-(Azetidin-3-yl)-1-methylpiperidine, chemists can design vast libraries by systematically adding various substituents and functional groups to the scaffold. This process allows for the exploration of a broad chemical space without the immediate need for resource-intensive chemical synthesis. nih.gov

Once a virtual library is established, it undergoes virtual screening, a computational technique used to identify promising candidates that are most likely to bind to a specific biological target, such as a protein or enzyme. nih.gov This can be achieved through methods like molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For instance, in studies involving similar heterocyclic scaffolds, molecular docking has been effectively used to predict the binding affinity of designed compounds to targets like the epidermal growth factor receptor (EGFR), helping to prioritize which molecules should be synthesized and tested in the lab. nih.gov

A critical early step in virtual screening is filtering the designed library to remove compounds that are unlikely to become successful drugs. This is often accomplished by evaluating their physicochemical properties against established "drug-likeness" criteria, such as Lipinski's Rule of Five. These rules provide a set of guidelines to assess the oral bioavailability of a potential drug molecule. nih.goveijppr.com Properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are calculated for each molecule in the virtual library. nih.gov Compounds that fall outside the desired ranges are typically deprioritized, as they may have issues with absorption or metabolism later in the drug development process. eijppr.com

The core scaffold, this compound, exhibits favorable physicochemical properties that align well with these drug-likeness principles, making it an excellent starting point for library design.

Table 1: Calculated Physicochemical Properties of this compound. These properties suggest that the compound adheres to Lipinski's Rule of Five, indicating a good potential for oral bioavailability.

Prediction of Pharmacological Profiles

Beyond assessing drug-likeness, computational tools can predict the potential pharmacological profile of a compound like this compound. By comparing its structural and electronic features to large databases of known active compounds, algorithms can generate hypotheses about its likely biological targets. This process, sometimes called target prediction or reverse docking, can reveal unexpected therapeutic opportunities or potential off-target effects.

For example, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial component of this analysis. nih.govtandfonline.com Computational models can estimate properties such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes. eijppr.com Studies on various heterocyclic compounds have demonstrated that these predictions can effectively guide the selection of candidates with favorable pharmacokinetic profiles, which is essential for ensuring a drug can reach its target in the body at an effective concentration. nih.govresearchgate.net

Advanced Modeling Techniques for Structure-Activity Relationship (SAR) Prediction

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. Advanced computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) analysis, are vital for elucidating these connections. nih.gov QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their experimentally determined biological activities. tandfonline.comnih.gov

In the context of this compound, a QSAR study would involve designing and synthesizing a library of derivatives with systematic modifications to the core structure. tandfonline.comresearchgate.net After biological testing, the variations in activity would be correlated with changes in molecular descriptors (e.g., electronic, steric, and hydrophobic properties). The resulting QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. tandfonline.comresearchgate.net Such models have been successfully applied to various piperidine (B6355638) derivatives to predict their activity as enzyme inhibitors or receptor agonists, demonstrating the power of this approach to optimize lead compounds. nih.govtandfonline.com

Pharmacophore modeling is another powerful technique that identifies the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active molecules, a pharmacophore model for a specific target can be generated. This model serves as a 3D query to screen virtual libraries for novel scaffolds, like those based on this compound, that possess the necessary features for binding, thus facilitating the discovery of new lead structures. nih.gov

Patent Landscape and Intellectual Property in Azetidine Piperidine Drug Discovery

Analysis of Patent Filings Related to Azetidine (B1206935) and Piperidine (B6355638) Derivatives

An analysis of the patent landscape reveals that azetidine and piperidine derivatives are prominent in drug discovery programs across a wide array of therapeutic areas. The patent filings for these compounds are diverse, covering not only the novel chemical entities themselves (composition of matter patents) but also their methods of synthesis, pharmaceutical compositions, and specific therapeutic uses.

The versatility of the azetidine and piperidine scaffolds allows for their application in targeting various biological pathways. Patents disclose derivatives designed as selective agonists for receptors like the 5-hydroxytryptamine (5-HT) receptors, which are useful in treating conditions such as migraine. google.comgoogle.com For instance, certain substituted azetidine, pyrrolidine (B122466), and piperidine derivatives have been patented as selective agonists of 5-HT1-like receptors, specifically targeting the 5-HT1Dα receptor subtype to offer potential treatments for migraine with fewer side effects than non-selective agonists. google.com

Beyond neurology, these scaffolds are integral to the development of inhibitors for enzymes and protein kinases. Patents have been granted for azetidine and piperidine compounds that function as Janus kinase (JAK) inhibitors, phosphodiesterase 10 (PDE10) inhibitors, and monoacylglycerol lipase (B570770) (MAGL) inhibitors. The broad applicability is further demonstrated by patents for spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor, indicating their potential in metabolic disorders. nih.gov

The patent filings reflect a strategic focus on generating novel structures with improved pharmacological profiles. Modifications, such as the incorporation of fluorine atoms, are often pursued to enhance properties like metabolic stability and bioavailability, leading to further patentable inventions. researchgate.net Pharmaceutical companies frequently file patents covering a broad Markush structure, which encompasses a wide range of possible substitutions on the core azetidine-piperidine scaffold, thereby protecting a significant area of chemical space from competitors.

A representative summary of patent filings for drugs and drug candidates incorporating azetidine and piperidine moieties highlights the diversity of targets and indications.

| Patent/Application Number | Assignee/Applicant | Therapeutic Target/Use | Title |

| US5854268A | Not specified in snippet | 5-HT1-like receptor agonists (Migraine) | Azetidine, pyrrolidine and piperidine derivatives google.com |

| WO1996017842A1 | Not specified in snippet | 5-HT1 receptor agonists (Migraine) | Azetidine, pyrrolidine and piperidine derivatives as 5ht1 receptor agonists google.com |

| US8765734B2 | Incyte Corporation | JAK1 inhibitors | Piperidin-4-yl azetidine derivatives as JAK1 inhibitors |

| US8691986B2 | Amgen Inc. | PDE10 inhibitors | Azetidine and piperidine compounds useful as PDE10 inhibitors |

| WO2012092102A1 (Implied) | Pfizer Inc. | Ghrelin receptor inverse agonists | Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor nih.gov |

This table is generated based on available data and is for illustrative purposes. Assignee information may not always be explicitly stated in the source snippets.

Strategic Importance of Novel Chemical Entities in Pharmaceutical Intellectual Property

The pursuit of novel chemical entities (NCEs) containing scaffolds like azetidine-piperidine is a cornerstone of intellectual property (IP) strategy in the pharmaceutical sector. Securing patent protection for an NCE is critical for recouping the substantial investments required for drug discovery and development, a process that is both expensive and time-consuming.

Market Exclusivity and Return on Investment: A patent grants the innovator company a period of market exclusivity, typically 20 years from the filing date. mdpi.com This monopoly allows the company to market the drug without direct competition from generic manufacturers, enabling the recovery of research and development costs and the generation of profits that can be reinvested into future innovation. mdpi.com Given the high costs and failure rates associated with bringing a new drug to market, this period of exclusivity is a fundamental driver of pharmaceutical R&D. mdpi.com

Barrier to Entry and Competitive Advantage: Patents on NCEs create a significant barrier to entry for competitors. While the basic patent on an active pharmaceutical ingredient (API) provides the strongest protection, companies also employ strategies to build a more robust patent portfolio. mdpi.com This can include filing secondary patents on different aspects of the drug, such as new formulations, methods of use for different diseases, or specific polymorphs (different crystalline structures of the compound). mdpi.com This multi-layered protection, sometimes referred to as "evergreening," can extend the commercial life of a successful product. mdpi.com

Fostering Innovation: The patent system is designed to incentivize innovation by rewarding inventors with exclusive rights. mdpi.com For pharmaceutical companies, the ability to protect their discoveries provides the necessary motivation to invest in high-risk, high-reward research aimed at identifying new therapies for unmet medical needs. The discovery of a novel, patentable scaffold like an azetidine-piperidine derivative can open up new avenues for drug design and lead to the development of a pipeline of related compounds, further strengthening a company's IP position and market leadership. mdpi.com The protection of these foundational discoveries ensures that the cycle of innovation can continue, ultimately benefiting public health by bringing new and improved medicines to patients. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.